3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Description
This compound features a propanamide backbone with two critical structural motifs:
- Isoindole-1,3-dione core: A phthalimide-derived moiety known for its electron-withdrawing properties and role in modulating biological activity, particularly in anticonvulsant and anti-inflammatory agents .
- 4-(4-Methylpiperidinylsulfonyl)phenyl group: The sulfonamide-linked 4-methylpiperidine substituent enhances solubility and may target enzymes or receptors sensitive to sulfonyl groups, such as carbonic anhydrases or kinase domains .
The molecular formula is C24H26N3O5S (molecular weight: 492.55 g/mol).
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16-10-13-25(14-11-16)32(30,31)18-8-6-17(7-9-18)24-21(27)12-15-26-22(28)19-4-2-3-5-20(19)23(26)29/h2-9,16H,10-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUPVBPPQYRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C23H26N4O4S
- Molecular Weight : 454.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may function as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
Inhibition of Kinases
Studies have shown that compounds similar in structure exhibit inhibitory effects on MEK1/2 kinases, which are part of the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated in several contexts:
Anticancer Activity
-
Cell Proliferation Studies :
- In vitro studies demonstrated that the compound significantly inhibits the growth of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) with IC50 values around 0.3 µM and 1.2 µM respectively .
- The mechanism involves down-regulation of phosphorylated ERK1/2 and its downstream effectors, leading to G0/G1 phase arrest in the cell cycle.
- Xenograft Models :
Other Biological Activities
Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. However, further research is required to elucidate these activities fully.
Case Studies and Research Findings
Several research findings highlight the biological activity of this compound:
Comparison with Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide ()
- Key differences : The methoxy group replaces the sulfonylpiperidine moiety.
- Impact: Reduced polarity compared to the sulfonamide, likely lowering solubility but increasing lipophilicity. No bioactivity data reported, though methoxy groups are common in CNS-active compounds.
4-(5-Bromo-1,3-dioxo-isoindol-2-yl)-butyryl amides ()
- Key differences : Butyryl chain instead of propanamide and bromine substitution on the isoindole ring.
- Bioactivity : Demonstrated anticonvulsant activity in mice (30 mg/kg dose) with lower neurotoxicity for select derivatives (e.g., 3d , 3i ) .
Substituent Variations on the Aromatic Ring
N-(4-Methylphenyl) Derivatives ()
Sulfonamide Variants ()
Bioactivity Clustering Insights ()
A study analyzing 37 compounds revealed that structural similarities correlate with shared bioactivity profiles and protein targets. For example:
- Sulfonamide-containing compounds (e.g., target compound) may cluster with enzyme inhibitors.
- Isoindole-1,3-dione derivatives (e.g., ) cluster with anticonvulsants.
Key Structural-Activity Relationships (SAR)
Sulfonamide Group : Enhances solubility and targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX/XII).
Piperidine vs. Morpholine Substituents :
- 4-Methylpiperidine : Adds hydrophobicity, favoring membrane penetration or binding to hydrophobic enzyme pockets.
- Morpholine : Increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
